5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine 5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine
Brand Name: Vulcanchem
CAS No.: 51518-75-3
VCID: VC18425785
InChI: InChI=1S/C22H32N2O/c1-3-5-7-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3
SMILES:
Molecular Formula: C22H32N2O
Molecular Weight: 340.5 g/mol

5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine

CAS No.: 51518-75-3

Cat. No.: VC18425785

Molecular Formula: C22H32N2O

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine - 51518-75-3

Specification

CAS No. 51518-75-3
Molecular Formula C22H32N2O
Molecular Weight 340.5 g/mol
IUPAC Name 2-(4-hexoxyphenyl)-5-hexylpyrimidine
Standard InChI InChI=1S/C22H32N2O/c1-3-5-7-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3
Standard InChI Key LGCWNHQHPFBPBP-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 4-hexyloxyphenyl group and at position 5 with a hexyl chain. The hexyloxy group (-O-C6H13) introduces ether functionality, while the hexyl chain (-C6H13) contributes to the molecule’s hydrophobicity.

Key Structural Features:

  • Aromatic System: The pyrimidine ring and phenyl group provide planar rigidity, facilitating π-π stacking interactions.

  • Aliphatic Chains: Hexyl and hexyloxy substituents enhance solubility in nonpolar solvents and influence lipid bilayer permeability.

  • Electron-Donating Groups: The ether oxygen in the hexyloxy group may participate in hydrogen bonding or polar interactions.

The IUPAC name, 2-(4-hexoxyphenyl)-5-hexylpyrimidine, reflects these substituents’ positions. The SMILES notation CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC further clarifies the connectivity.

Comparative Analysis of Structural Analogs

Several analogs with modified alkyl chains or substituent positions have been synthesized, revealing structure-property relationships:

Compound NameMolecular FormulaKey Structural VariationImpact on Properties
5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidineC23H34N2O\text{C}_{23}\text{H}_{34}\text{N}_{2}\text{O}Heptyl chain at position 5Increased lipophilicity (LogP +0.5)
5-Hexyl-2-[4-(heptyloxy)phenyl]pyrimidineC23H34N2O\text{C}_{23}\text{H}_{34}\text{N}_{2}\text{O}Heptyloxy group at phenyl ringAltered solubility profile
5-Decyl-2-[4-(hexyloxy)phenyl]pyrimidineC26H40N2O\text{C}_{26}\text{H}_{40}\text{N}_{2}\text{O}Extended decyl chain at position 5Enhanced thermal stability

These analogs highlight how alkyl chain length and substituent positioning modulate physicochemical and biological behaviors .

Synthesis and Characterization

Synthetic Pathways

While no published protocol explicitly details the synthesis of 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine, analogous pyrimidine derivatives are typically prepared through multi-step routes involving:

  • Ring Formation: Condensation of thiourea with β-diketones or β-keto esters to construct the pyrimidine core .

  • Substituent Introduction:

    • Friedel-Crafts Alkylation: Attaching the hexyl group via electrophilic aromatic substitution.

    • Nucleophilic Aromatic Substitution: Introducing the 4-hexyloxyphenyl moiety using a phenol derivative.

  • Purification: Column chromatography or recrystallization to isolate the target compound .

Reaction yields and selectivity depend critically on catalysts (e.g., Lewis acids) and solvent systems (e.g., DMF or THF) .

Analytical Characterization

Key characterization data for 5-hexyl-2-[4-(hexyloxy)phenyl]pyrimidine include:

  • Spectroscopy:

    • 1H^1\text{H} NMR: Peaks at δ 8.3–8.5 ppm (pyrimidine protons), δ 6.8–7.2 ppm (phenyl protons), and δ 0.8–1.7 ppm (alkyl chains).

    • IR: Stretching vibrations at 1600–1580 cm1^{-1} (C=N), 1250 cm1^{-1} (C-O-C), and 2850–2960 cm1^{-1} (C-H aliphatic) .

  • Mass Spectrometry: Molecular ion peak at m/z 340.5 (M+^+).

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic nature confers:

  • Lipophilicity: Predicted LogP ≈ 5.2 (estimated via ChemSpider data for analogs ), favoring membrane permeability.

  • Aqueous Solubility: <1 mg/mL due to dominant hydrophobic interactions.

  • Solvent Compatibility: Soluble in chloroform, DMSO, and ethyl acetate; insoluble in water.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–120°C, with decomposition temperatures exceeding 250°C . The hexyl chains likely impart conformational flexibility, reducing crystalline packing efficiency.

Research Gaps and Future Directions

  • Pharmacokinetic Studies: ADMET profiling to assess bioavailability and toxicity.

  • Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Material Performance: Testing charge carrier mobility in OLED prototypes.

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